N-[1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide N-[1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
Brand Name: Vulcanchem
CAS No.: 17364-04-4
VCID: VC0101669
InChI: InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N
Molecular Formula: C11H14Cl2N2O3
Molecular Weight: 293.14 g/mol

N-[1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

CAS No.: 17364-04-4

Main Products

VCID: VC0101669

Molecular Formula: C11H14Cl2N2O3

Molecular Weight: 293.14 g/mol

N-[1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide - 17364-04-4

CAS No. 17364-04-4
Product Name N-[1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
Molecular Formula C11H14Cl2N2O3
Molecular Weight 293.14 g/mol
IUPAC Name N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
Standard InChI InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)
Standard InChIKey BFLNGKUCFYKCFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N
Canonical SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N
PubChem Compound 4647
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator